benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
- 2-position: An ethyl group, influencing steric and electronic properties.
- 6-position: A benzyl ester group, which may modulate solubility and metabolic stability.
- 7-position: A methyl group, enhancing steric bulk and stability.
This compound is synthesized via multi-component reactions involving Biginelli-like cyclization, followed by functionalization of the thiazolo[3,2-a]pyrimidine scaffold .
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-4-20-23(28)27-22(18-11-13-19(14-12-18)30-5-2)21(16(3)26-25(27)32-20)24(29)31-15-17-9-7-6-8-10-17/h6-14,20,22H,4-5,15H2,1-3H3 |
InChI Key |
SUMKZSIQHWHLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles. For instance, a one-pot three-component fusion reaction using vanadium oxide loaded on fluorapatite as a catalyst has been reported. This method is advantageous due to its rapid synthesis, mild reaction conditions, and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are explored for their anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural versatility, with variations in substituents at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Key Research Findings
Structural and Electronic Modulations
- 5-Substituents: Electron-withdrawing groups (e.g., bromo, acetoxy) enhance π-halogen and hydrogen-bonding interactions in crystal packing .
- 2-Substituents :
- 6-Substituents :
- Ethyl/methyl esters are common for synthetic accessibility, while benzyl esters may offer metabolic resistance .
Biological Activity
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and anti-inflammatory agent. Its unique structure, characterized by a thiazole ring fused with a pyrimidine ring and various substituents, contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A thiazole ring
- A pyrimidine ring
- Ethoxy and benzyl substituents
These features enhance its lipophilicity and biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Preliminary studies have shown that it effectively inhibits both COX-1 and COX-2 enzymes, suggesting potential applications in treating inflammatory diseases.
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| COX-1 | Significant | |
| COX-2 | Significant |
Anti-inflammatory Properties
In vitro studies have demonstrated that benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo exhibits anti-inflammatory effects. These effects are attributed to its ability to modulate cellular signaling pathways involved in inflammation.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Notably, compounds in the thiazolopyrimidine class have been reported to exhibit broad-spectrum anticancer activity.
| Cancer Cell Line | Activity | Reference |
|---|---|---|
| A549 (Lung Cancer) | Moderate Cytotoxicity | |
| HL-60 (Leukemia) | Significant Activity |
The mechanism of action for benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo primarily involves binding to specific molecular targets such as enzymes and receptors. By inhibiting enzyme activity or modulating receptor activity, it influences cellular signaling pathways relevant to inflammation and cancer progression.
Case Studies
-
Inflammation Model Study :
- In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
- The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.
-
Anticancer Efficacy Study :
- A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing IC50 values that indicate potent activity against HL-60 and A549 cells.
- The findings support further exploration of this compound in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
